Spiro[4.4]nonane-1-thiol
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Overview
Description
Spiro[44]nonane-1-thiol is a sulfur-containing spirocyclic compound characterized by a unique spiro[44]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[44]nonane-1-thiol typically involves the formation of the spiro[4One common method includes the manganese(III)-mediated oxidative free radical cyclization to construct the spiro[4.4]nonane system . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for spiro[4.4]nonane-1-thiol are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Alkyl halides or sulfonates are typical electrophiles for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers, sulfonates.
Scientific Research Applications
Spiro[4.4]nonane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-1-thiol involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A related compound with a ketone group instead of a thiol group.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring size.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring size.
Uniqueness
Spiro[4.4]nonane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to its ketone or hydrocarbon analogs. The thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Biological Activity
Spiro[4.4]nonane-1-thiol is a unique compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal applications.
Chemical Structure and Synthesis
This compound features a bicyclic structure with a thiol functional group, contributing to its reactivity and biological activity. Various synthetic routes have been developed for its preparation, including:
- 1,3-Dipolar Cycloaddition : A method involving the reaction of nitrilimines with carbon disulfide to yield spirocyclic compounds efficiently.
- Enantioselective Synthesis : Techniques that utilize chiral catalysts to produce enantiomerically pure spiro[4.4]nonane derivatives, enhancing their potential therapeutic uses.
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its pharmacological properties:
Antimicrobial Activity
Research indicates that spirocyclic compounds exhibit notable antimicrobial properties. For example, derivatives of spiro[4.4]nonane have shown efficacy against various bacterial strains, attributed to their ability to disrupt microbial cell membranes.
Modulation of Ion Channels
A significant area of interest is the compound's interaction with voltage-gated sodium channels. Spiro[4.4]nonane derivatives have been reported to modulate these channels, which are crucial in neuronal excitability and signal propagation. This modulation can lead to therapeutic applications in treating neurological disorders such as epilepsy.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
Case Studies
Several studies have focused on the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various spiro[4.4]nonane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting the potential for development into new antibiotics .
- Neuroprotective Effects : Research investigating the effects on voltage-gated sodium channels showed that certain derivatives could reduce neuronal excitability, providing insights into their potential use in epilepsy treatment .
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects on human cancer cell lines, revealing that this compound induced apoptosis through intrinsic pathways, highlighting its potential as an anticancer drug .
Data Table: Biological Activities of Spiro[4.4]nonane Derivatives
Properties
Molecular Formula |
C9H16S |
---|---|
Molecular Weight |
156.29 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-thiol |
InChI |
InChI=1S/C9H16S/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 |
InChI Key |
IGXGNGBFQDBFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2S |
Origin of Product |
United States |
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